4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine
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Overview
Description
4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine is a complex organic compound characterized by its unique molecular structure. This compound features a benzoxepin core, substituted with chloro and methylphenyl groups, and linked to a morpholine moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxepin Core: This could involve cyclization reactions starting from appropriate phenolic and halogenated precursors.
Substitution Reactions: Introduction of chloro and methylphenyl groups through electrophilic aromatic substitution.
Linking to Morpholine: This step might involve nucleophilic substitution or coupling reactions to attach the morpholine moiety.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could target specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin Derivatives: Compounds with similar benzoxepin cores but different substituents.
Morpholine Derivatives: Compounds featuring the morpholine moiety with various linked groups.
Uniqueness
The unique combination of the benzoxepin core with chloro and methylphenyl groups, and the morpholine linkage, distinguishes 4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine from other compounds. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C30H30ClNO2 |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-[(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-5H-1-benzoxepin-4-ylidene]ethyl]morpholine |
InChI |
InChI=1S/C30H30ClNO2/c1-21-7-11-23(12-8-21)28-25-5-3-4-6-27(25)34-30(24-13-9-22(2)10-14-24)29(31)26(28)15-16-32-17-19-33-20-18-32/h3-15,28H,16-20H2,1-2H3/b26-15- |
InChI Key |
AWZYJCACCRVSLW-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2C3=CC=CC=C3OC(=C(/C2=C\CN4CCOCC4)Cl)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C(C2=CCN4CCOCC4)Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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